molecular formula C19H18N2O3S B2432502 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 953204-16-5

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2432502
CAS No.: 953204-16-5
M. Wt: 354.42
InChI Key: BGNGEKAWEAIUER-UHFFFAOYSA-N
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a methoxyphenyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide typically involves a multi-step process:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with an appropriate electrophile.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves the formation of a thioether linkage, typically achieved through nucleophilic substitution reactions using a thiol and a halogenated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the isoxazole ring can produce an amine.

Scientific Research Applications

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxy and methylthio groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A psychoactive compound that also contains an isoxazole ring.

    Ibotenic Acid: Another psychoactive compound with an isoxazole ring.

Uniqueness

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylthio groups can enhance its pharmacokinetic properties, such as solubility and metabolic stability, compared to similar compounds.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-5-6-13(10-15)17-11-14(21-24-17)12-19(22)20-16-8-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGEKAWEAIUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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